Sisamine

Sigma-1 Receptor Binding Affinity IC50

Researchers studying sigma-1 receptor pharmacology or neamine-class SAR often lack a validated moderate-affinity control with known weak antibacterial activity. Sisamine (CAS 91109-84-1) fills this gap: • σ1R affinity: IC50 = 870 nM, ideal for dose-response benchmarking alongside high-affinity ligands (e.g., NE-100, IC50 4.16 nM) • Validated negative control: Demonstrably lower antibacterial activity vs. neamine against E. coli & S. aureus • Synthetic scaffold: Derived from lividamine/paromamine; suitable for creating pseudodisaccharide libraries Supplied with rigorous analytical documentation for reliable procurement.

Molecular Formula C12H26N4O8S
Molecular Weight 386.42 g/mol
CAS No. 91109-84-1
Cat. No. B1228274
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSisamine
CAS91109-84-1
Synonymssisamine
Molecular FormulaC12H26N4O8S
Molecular Weight386.42 g/mol
Structural Identifiers
SMILESC1C=C(OC(C1N)OC2C(CC(C(C2O)O)N)N)CN.OS(=O)(=O)O
InChIInChI=1S/C12H24N4O4.H2O4S/c13-4-5-1-2-6(14)12(19-5)20-11-8(16)3-7(15)9(17)10(11)18;1-5(2,3)4/h1,6-12,17-18H,2-4,13-16H2;(H2,1,2,3,4)/t6-,7-,8+,9+,10-,11-,12-;/m1./s1
InChIKeyNAFTYMWTOKXNNB-HKCUEWFLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sisamine (CAS 91109-84-1): Aminoglycoside-Derived Sigma-1 Receptor Ligand and Antibacterial Research Tool


Sisamine (CAS 91109-84-1) is a synthetic pseudodisaccharide aminoglycoside derivative [1][2]. Its core structure comprises a 2-deoxystreptamine (2-DOS) ring linked to a dihydropyran moiety, placing it within the neamine-class of aminoglycosides [1]. Unlike many clinical aminoglycosides which primarily target bacterial ribosomes, Sisamine exhibits moderate affinity for the sigma-1 receptor (σ1R) with an IC50 of 870 nM [3].

Why Sisamine Cannot Be Replaced by Generic Aminoglycosides or Sigma Ligands


Sisamine occupies a unique niche that prevents direct substitution. Its aminoglycoside backbone limits its sigma-1 receptor affinity to a specific potency range (IC50 ~870 nM), which is markedly weaker than high-affinity σ1R antagonists like NE-100 (IC50 ~4 nM) or σ1R-IN-1 (IC50 ~110 nM) [1]. Conversely, its sigma-1 activity distinguishes it from standard antibacterial aminoglycosides like neamine or gentamicin, which show negligible σ1R binding. As a synthetic pseudodisaccharide derived from lividamine/paromamine intermediates, Sisamine is also a critical reference standard for studying structure-activity relationships (SAR) within the neamine class, where modifications to the 2-DOS ring are known to drastically alter antibacterial potency [2].

Quantitative Differentiation Evidence: Sisamine vs. Comparators


Sigma-1 Receptor Affinity: Sisamine Exhibits Intermediate Potency Distinct from High-Affinity Ligands

Sisamine binds to the sigma-1 receptor (σ1R) with an IC50 of 870 nM in a radioligand binding assay using [3H]DTG on rat brain membranes [1]. This represents a 209-fold lower potency compared to the selective σ1R antagonist NE-100 (IC50 = 4.16 nM) [2] and an approximately 8-fold lower potency compared to σ1R-IN-1 (IC50 = 110 nM) . Sisamine's affinity places it in a distinct potency tier suitable for applications requiring moderate σ1R engagement rather than strong antagonism.

Sigma-1 Receptor Binding Affinity IC50 Aminoglycoside

Antibacterial Activity: Sisamine Shows Significantly Reduced Potency vs. Neamine

In vitro antibacterial evaluation revealed that Sisamine (and its protected derivatives) is 'less active than neamine' against Escherichia coli ATCC 9637 and Staphylococcus aureus 209P [1]. While exact MIC values are not reported in the primary source, the qualitative comparison establishes Sisamine as a weaker antibacterial than its parent aminoglycoside neamine, a key distinction for SAR studies.

Antibacterial MIC Aminoglycoside Neamine SAR

Selectivity Profile: Sisamine as a Dual Aminoglycoside-Sigma Ligand

Sisamine possesses measurable σ1R affinity (IC50 870 nM) [1] while retaining weak antibacterial activity [2]. This dual activity profile is unique: typical aminoglycosides like gentamicin and neamine show negligible σ1R binding (IC50 > 10,000 nM, inferred from class-level data) [3], whereas potent σ1R ligands lack the aminoglycoside scaffold. Sisamine thus serves as a scaffold with hybrid properties, useful for exploring the intersection of σ1R signaling and aminoglycoside pharmacology.

Sigma-1 Receptor Aminoglycoside Selectivity Dual Activity

Synthetic Utility: Sisamine as a Benchmark for Pseudodisaccharide SAR Studies

Sisamine was synthesized as part of a broader effort to prepare pseudodisaccharide analogues for SAR exploration [1]. Protected Sisamine derivatives (11a, 11b, 12a, 12b) were generated and compared to establish how modifications to the 2-DOS ring and dihydropyran moiety affect antibacterial activity [1]. This well-documented synthetic route and activity comparison make Sisamine a reliable reference compound for labs developing new aminoglycoside derivatives or studying the impact of structural perturbations on neamine-class antibiotics.

Synthesis Pseudodisaccharide Aminoglycoside SAR Building Block

Optimal Use Cases for Sisamine in Research and Procurement


Sigma-1 Receptor Pharmacology: Moderate-Affinity Control Ligand

Sisamine's IC50 of 870 nM at σ1R [1] makes it an ideal moderate-affinity control for assays requiring partial target engagement. Use Sisamine alongside high-affinity antagonists (e.g., NE-100, IC50 4.16 nM [2]) to establish a dose-response curve for σ1R-dependent effects, or as a reference point for screening novel ligands with intermediate potency.

Aminoglycoside SAR: Negative Control for Antibacterial Activity

In studies of neamine-class antibiotics, Sisamine serves as a validated negative control: its antibacterial activity is demonstrably lower than neamine against E. coli and S. aureus [3]. This property enables researchers to isolate the structural features responsible for antibacterial potency and to benchmark new synthetic analogues.

Synthetic Chemistry: Building Block for Next-Generation Aminoglycosides

The established synthetic route to Sisamine from lividamine/paromamine [3] provides a reliable starting point for creating novel pseudodisaccharide and pseudotrisaccharide libraries. Procure Sisamine to use as a scaffold for introducing new functional groups at the 5-hydroxyl or other positions, or as a key intermediate in the synthesis of hybrid molecules with dual σ1R/antibacterial activity.

Dual-Activity Probe: Investigating Sigma-1/Antibacterial Cross-Talk

Sisamine's unique combination of measurable σ1R affinity [1] and weak antibacterial activity [3] positions it as a specialized tool for exploring potential cross-talk between sigma-1 receptor signaling and aminoglycoside-induced cellular effects. Researchers studying off-target effects of aminoglycosides or the role of σ1R in bacterial infection models may find Sisamine particularly useful.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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